molecular formula C15H11ClN2O2 B15196433 1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester CAS No. 86443-12-1

1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester

Cat. No.: B15196433
CAS No.: 86443-12-1
M. Wt: 286.71 g/mol
InChI Key: YSOGNRFJPSGWBD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H11ClN2O2. It is a derivative of phenanthroline, a heterocyclic organic compound that contains nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate typically involves the reaction of 4-chloro-1,7-phenanthroline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can produce various substituted phenanthroline derivatives .

Scientific Research Applications

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of other chemical compounds and materials .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions and interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its chlorine atom and ester group make it versatile for various chemical reactions and research applications .

Properties

CAS No.

86443-12-1

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl 4-chloro-1,7-phenanthroline-3-carboxylate

InChI

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)11-8-18-14-9-4-3-7-17-12(9)6-5-10(14)13(11)16/h3-8H,2H2,1H3

InChI Key

YSOGNRFJPSGWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C3=C(C=CC2=C1Cl)N=CC=C3

Origin of Product

United States

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